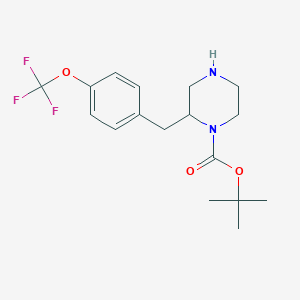
2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethoxy group attached to a benzyl moiety, linked to a piperazine ring, and further connected to a carboxylic acid tert-butyl ester group. The presence of the trifluoromethoxy group imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the synthesis of the intermediate 4-Trifluoromethoxy-benzyl chloride. This intermediate is then reacted with piperazine to form the corresponding piperazine derivative. The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and specificity, influencing the compound’s activity. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.
類似化合物との比較
Similar Compounds
4-Trifluoromethoxy-benzyl chloride: An intermediate in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Carboxylic acid esters: Compounds with ester functional groups similar to the tert-butyl ester in the target compound.
Uniqueness
The uniqueness of 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester lies in its combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C17H23F3N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
tert-butyl 2-[[4-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-9-8-21-11-13(22)10-12-4-6-14(7-5-12)24-17(18,19)20/h4-7,13,21H,8-11H2,1-3H3 |
InChIキー |
ROBPAVACDFGVRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


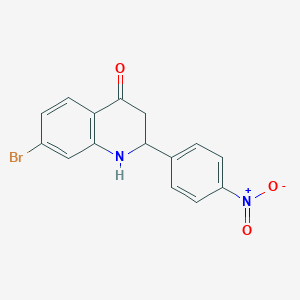

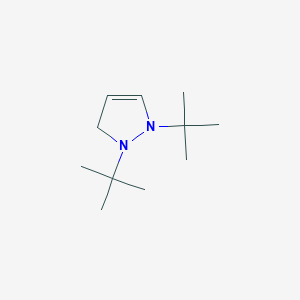
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
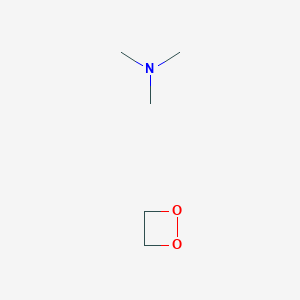
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
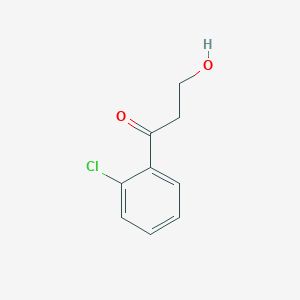
![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)
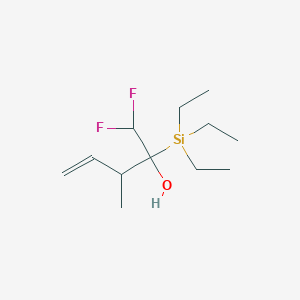
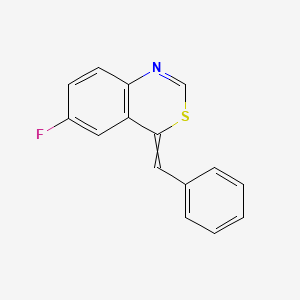
![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)
